2-Cyanoethylhydrazine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyanoethylhydrazine can be synthesized through the reaction of hydrazine hydrate with acrylonitrile. The process involves gradually adding acrylonitrile to a solution of hydrazine hydrate while maintaining the temperature between 30-35°C. The reaction mixture is then distilled to remove water, yielding cyanoethylhydrazine as a yellow oil .
Industrial Production Methods
The industrial production of cyanoethylhydrazine follows a similar synthetic route, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by distillation, with a boiling point of 76-79°C at 0.5 mmHg .
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrile group to form amines.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions typically involve nucleophiles such as amines or thiols.
Major Products Formed
3,5-Diaminopyrazole: Formed through reactions with enaminonitrile.
1,2,4-Triazoles: Formed through reactions with aroyl isothiocyanates.
Scientific Research Applications
2-Cyanoethylhydrazine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and other biological processes.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyanoethylhydrazine involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in reactions that modify other molecules. The nitrile group in cyanoethylhydrazine can be converted to other functional groups, allowing it to interact with different biological targets .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: Another hydrazine derivative used in organic synthesis.
Ethylhydrazine: Similar in structure but with different reactivity and applications.
Benzylhydrazine: Used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
2-Cyanoethylhydrazine is unique due to its nitrile group, which allows it to participate in a variety of chemical reactions that are not possible with other hydrazine derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
3-hydrazinylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3/c4-2-1-3-6-5/h6H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHRIIARIFUQLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNN)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188794 | |
Record name | (2-Cyanoethyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353-07-1 | |
Record name | (2-Cyanoethyl)hydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 353-07-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354692 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Cyanoethyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyanoethylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2-CYANOETHYL)HYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6H109C98B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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